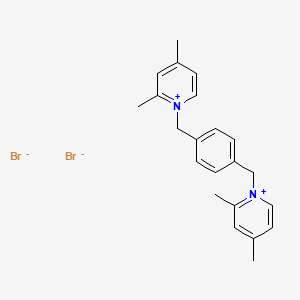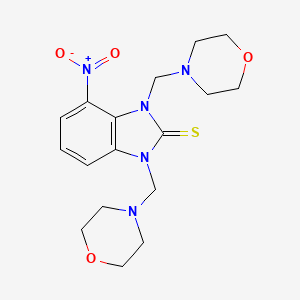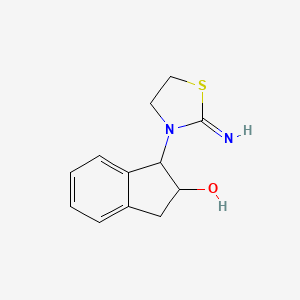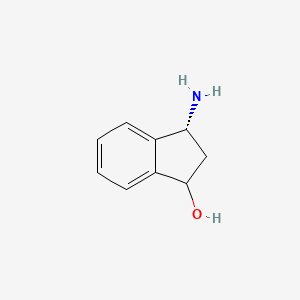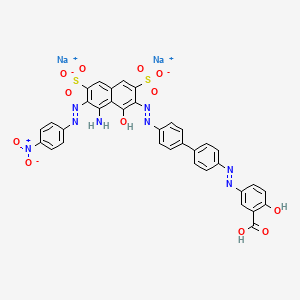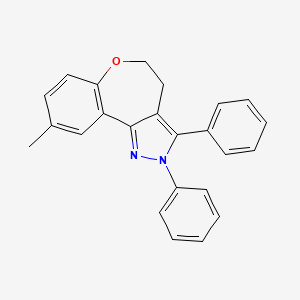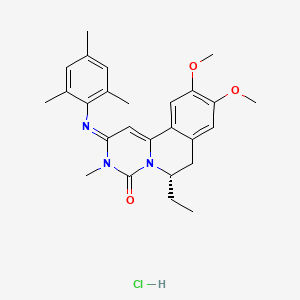![molecular formula C17H15N5O9S2 B12728899 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid CAS No. 85153-43-1](/img/structure/B12728899.png)
1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This compound is a derivative of pyrazolone and is known for its applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid involves several steps:
Diazotization: The amino compound is diazotized under controlled temperature and pH conditions to form the diazonium salt.
Coupling: The diazonium salt is then coupled with another sulphophenyl compound to form the final azo dye.
Industrial production methods typically involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the reaction conditions.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, zinc, and sodium dithionite. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a dye intermediate in the synthesis of various azo dyes. Its unique structure allows for the formation of dyes with specific properties.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Mécanisme D'action
The mechanism of action of 1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form amines, which can then interact with proteins and nucleic acids. This interaction can lead to changes in the structure and function of these biomolecules, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
1-(5-Amino-2-methyl-3-sulphophenyl)-4,5-dihydro-5-oxo-4-[(2-sulphophenyl)azo]-1h-pyrazole-3-carboxylic acid can be compared with other azo dyes such as:
Methyl Orange: A commonly used pH indicator with a similar azo structure.
Congo Red: Another azo dye used in histology for staining amyloid proteins.
Sudan III: Used for staining lipids in biological samples.
The uniqueness of this compound lies in its specific substituents, which confer unique properties such as solubility, stability, and color intensity .
Propriétés
Numéro CAS |
85153-43-1 |
|---|---|
Formule moléculaire |
C17H15N5O9S2 |
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
1-(5-amino-2-methyl-3-sulfophenyl)-5-oxo-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H15N5O9S2/c1-8-11(6-9(18)7-13(8)33(29,30)31)22-16(23)14(15(21-22)17(24)25)20-19-10-4-2-3-5-12(10)32(26,27)28/h2-7,14H,18H2,1H3,(H,24,25)(H,26,27,28)(H,29,30,31) |
Clé InChI |
KKWGDRBBHYUNIY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1S(=O)(=O)O)N)N2C(=O)C(C(=N2)C(=O)O)N=NC3=CC=CC=C3S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





